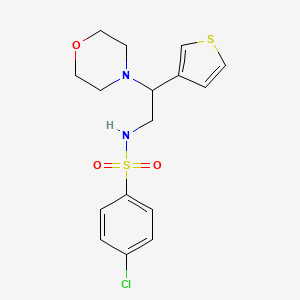

4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential interactions with various biological targets, which could be explored for therapeutic applications.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of suitable precursors under controlled conditions. For instance, a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, novel 4-chloro-5-methyl-2-(R-thio)-N-(2,3-dihydro-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide derivatives were synthesized from potassium 6-chloro-1,1-dioxo-7-methyl-1,4,2-benzodithiazine-3-thiolate or 6-chloro-3-mercapto-7-methyl-1,4,2-benzodithiazine 1,1-dioxide with hydrazonyl bromides . These methods could potentially be adapted for the synthesis of the compound .

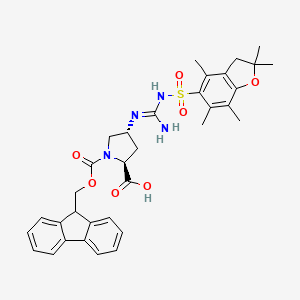

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of a chloro group and a morpholino ring in the compound suggests that it may have unique interactions with biological targets. The molecular structure of similar compounds has been studied using various techniques, including molecular orbital calculations, to understand their potential tautomeric forms and reactivity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity and for the synthesis of more complex molecules. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the formation of high-affinity inhibitors of kynurenine 3-hydroxylase, demonstrating the potential for these compounds to participate in enzyme inhibition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are important for their practical applications. The metabolic stability of these compounds has been evaluated in the presence of pooled human liver microsomes and NADPH, indicating that certain substitutions can increase metabolic stability . Additionally, the antiproliferative activity of these compounds has been assessed in vitro, with some derivatives showing significant activity against cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Anti-Breast Cancer Activity

A notable application in scientific research for compounds similar to 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is in the development of anti-breast cancer agents. For example, a compound synthesized from morpholine-substituted β-diketone demonstrated promising anti-breast cancer activity against the MCF-7 breast cancer cell line. Molecular docking studies predicted its binding with the estrogen receptor α (ERα), and the compound showed better anticancer activity than the standard drug, 4-hydroxytamoxifen, suggesting its potential as a potent anti-breast cancer agent (Kumar et al., 2021).

Carbonic Anhydrase Inhibition for Anticancer Application

Another research application involves the synthesis of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties. These compounds were tested for their efficiency as carbonic anhydrase (CA) inhibitors against human isoforms hCA I, II, IX, and XII. Compounds showed high selectivity and potency against hCA IX, a validated drug target for anticancer/antimetastatic agents, highlighting their significance in medicinal/pharmacological studies related to cancer treatment (Lolak et al., 2019).

Antimicrobial and Antituberculosis Activity

Research has also been conducted on thiourea derivatives bearing the benzenesulfonamide moiety for their potential antimicrobial and antituberculosis properties. A series of novel compounds were synthesized and evaluated for activity against Mycobacterium tuberculosis, with some compounds exhibiting significant activity. This indicates the potential of such compounds for the development of new antituberculosis drugs (Ghorab et al., 2017).

Inhibition of Carbonic Anhydrase for Glaucoma Treatment

Additionally, thioureido-substituted sulfonamides were synthesized and evaluated for their inhibitory effects on carbonic anhydrase isozymes, with a focus on potential applications in treating glaucoma. Some derivatives demonstrated effective reduction in elevated intraocular pressure in a rabbit model of glaucoma, pointing towards their potential use in glaucoma therapy (Mincione et al., 2005).

Eigenschaften

IUPAC Name |

4-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S2/c17-14-1-3-15(4-2-14)24(20,21)18-11-16(13-5-10-23-12-13)19-6-8-22-9-7-19/h1-5,10,12,16,18H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMGLNDGLYRPCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)

![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)

![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)

![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)

![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)